![molecular formula C17H22N4O2 B2719274 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097930-86-2](/img/structure/B2719274.png)
2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electron Transport and Solar Cell Applications
This compound shows promise in electron transport layer (ETL) applications, particularly in inverted polymer solar cells (PSCs). Its structure, related to n-type conjugated polyelectrolytes, facilitates electron extraction and reduces exciton recombination at the active layer/cathode interface. This, in turn, improves the power conversion efficiency (PCE) of solar cells. The presence of an electron-deficient backbone, such as diketopyrrolopyrrole (DPP), contributes to high conductivity and electron mobility, essential for efficient solar energy conversion (Hu et al., 2015).
Diversity-Oriented Synthesis and Biological Screening
The compound's framework is conducive to diversity-oriented synthesis, enabling the creation of structurally diverse non-natural compounds. Such compounds are valuable for screening against various biological targets, potentially leading to new therapeutic agents. The oxidative carbon-hydrogen bond activation and click chemistry techniques are particularly useful in synthesizing tetrahydropyrans and triazoles, providing rapid access to a wide range of compounds for biological evaluation (Zaware et al., 2011).
Metal-Free Synthesis in Green Chemistry
An efficient, metal-free synthesis method for polysubstituted pyrrole derivatives involves the compound as a precursor. This approach is significant in green chemistry, utilizing surfactants in an aqueous medium for cycloaddition reactions. Such processes are environmentally benign and offer a sustainable alternative to traditional, metal-catalyzed reactions, showcasing the compound's versatility in organic synthesis (Kumar et al., 2017).
Heterocyclic Chemistry and Novel Annulated Products
In heterocyclic chemistry, the compound serves as a building block for novel annulated products, including aminonaphthyridinones. Such reactions expand the repertoire of heterocyclic compounds, which are crucial for developing new materials and pharmaceuticals. The versatility in reacting with various reagents to produce different heterocyclic systems underlines its importance in synthetic chemistry (Deady & Devine, 2006).
Electrochromic Devices and Polymer Chemistry
The synthesis of dithienylpyrroles-based electrochromic polymers from the compound showcases its application in material science, particularly in high-contrast electrochromic devices (ECDs). These polymers exhibit significant changes in color and transparency upon electrical stimulation, making them suitable for various applications in smart windows, displays, and energy-efficient coatings. The compound's role in achieving high ΔTmax and coloration efficiency in ECDs emphasizes its potential in advanced material technologies (Su et al., 2017).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-7-5-14(6-8-16)12-17(22)20-11-3-4-15(20)13-21-18-9-10-19-21/h5-10,15H,2-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSEYKCXOYKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

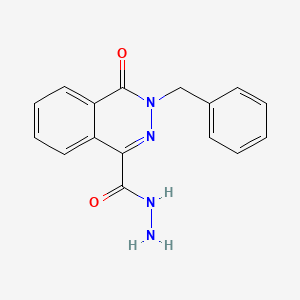
![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)
![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)
![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)
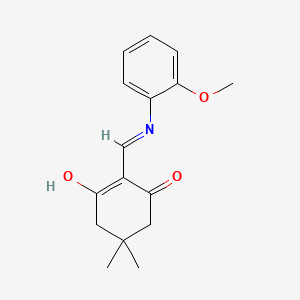
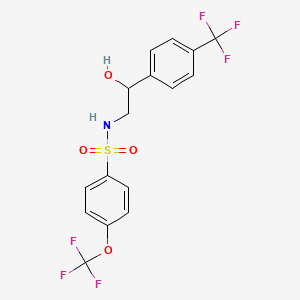
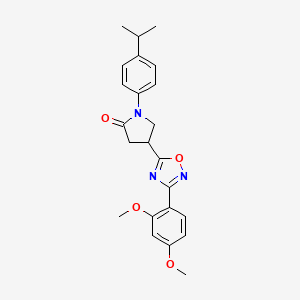
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2719209.png)
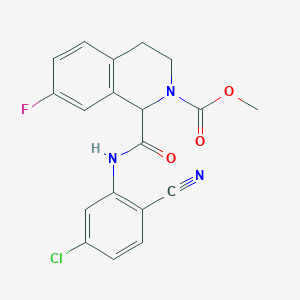
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2719214.png)